Lipophilicity Modulation by 3-Methyl Substitution: LogP Head-to-Head Comparison
The target compound 2-(4-fluoro-3-methylphenyl)pyridine exhibits a calculated LogP of 3.02, measured by the XLogP3 algorithm . In comparison, the des-methyl analog 2-(4-fluorophenyl)pyridine (CAS 58861-53-3) has a LogP of 2.89 [1]. The addition of a single methyl group at the 3-position of the phenyl ring therefore increases lipophilicity by ΔLogP = +0.13. This difference is consistent with the known π-value of a methyl substituent (approximately +0.52 for a full methylene unit; the smaller increment here reflects the meta-position attenuation) and is sufficient to alter membrane permeability predictions and chromatographic retention times in drug discovery workflows.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.02 (XLogP3) |
| Comparator Or Baseline | 2-(4-Fluorophenyl)pyridine (CAS 58861-53-3): LogP = 2.89 (XLogP3) |
| Quantified Difference | ΔLogP = +0.13 (target more lipophilic) |
| Conditions | Calculated by XLogP3 algorithm; source data from Chemsrc and Molbase |
Why This Matters
For medicinal chemists optimizing ADME properties, a ΔLogP of 0.13 is meaningful because Lipinski's Rule of Five treats LogP thresholds as binary cutoffs; a compound series operating near LogP = 3.0 may require this incremental lipophilicity to achieve adequate membrane permeability without exceeding the LogP > 5 ceiling, making the 3-methyl substitution a structurally precise tuning knob that the des-methyl analog cannot provide.
- [1] Molbase, CAS 58861-53-3: 2-(4-Fluorophenyl)pyridine; Molecular Formula: C₁₁H₈FN; LogP: 2.8877. View Source
